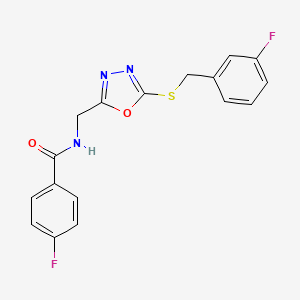4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
CAS No.: 941943-89-1
Cat. No.: VC5071143
Molecular Formula: C17H13F2N3O2S
Molecular Weight: 361.37
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 941943-89-1 |
|---|---|
| Molecular Formula | C17H13F2N3O2S |
| Molecular Weight | 361.37 |
| IUPAC Name | 4-fluoro-N-[[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C17H13F2N3O2S/c18-13-6-4-12(5-7-13)16(23)20-9-15-21-22-17(24-15)25-10-11-2-1-3-14(19)8-11/h1-8H,9-10H2,(H,20,23) |
| Standard InChI Key | HWXCDVLKQJZNKD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
4-Fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide features a 1,3,4-oxadiazole core substituted at the 2-position with a methyl group bearing a benzamide moiety. The oxadiazole ring is further functionalized at the 5-position with a thioether linkage to a 3-fluorobenzyl group. The benzamide component includes a para-fluorine substituent, enhancing electronic and steric properties .
Table 1: Key Structural Features
| Component | Substituent | Position |
|---|---|---|
| 1,3,4-Oxadiazole ring | - | Core |
| Methyl group | -CH2- linkage to benzamide | 2-position |
| Thioether group | 3-Fluorobenzyl | 5-position |
| Benzamide | 4-Fluorophenyl | N-linked |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of acylthiosemicarbazides or hydrazide precursors under acidic or thermal conditions . For this compound, a plausible route includes:
-
Formation of the Oxadiazole Core: Reaction of 3-fluorobenzyl thiol with a preformed 2-(chloromethyl)-1,3,4-oxadiazole intermediate, catalyzed by base.
-
Benzamide Coupling: Subsequent amidation of the methyl group with 4-fluorobenzoic acid using coupling agents like EDCI/HOBt .
Analytical Characterization
Hypothetical spectral data based on analogous compounds :
-
IR (KBr): 1675 cm⁻¹ (C=O stretch, amide), 1240 cm⁻¹ (C-F stretch).
-
¹H NMR (DMSO-d₆): δ 4.68 (s, 2H, -CH2-), 7.12–8.05 (m, 8H, aromatic).
-
MS (ESI+): m/z 430.1 [M+H]⁺.
Physicochemical Properties
Solubility and Stability
The compound’s fluorinated aromatic systems confer moderate lipophilicity (calculated logP ≈ 3.2), suggesting poor aqueous solubility but enhanced membrane permeability. Stability studies on similar oxadiazoles indicate degradation under strong acidic or basic conditions, with optimal stability in pH 6–8 buffers .
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃F₂N₃O₂S |
| Molecular Weight | 429.39 g/mol |
| logP | 3.2 (estimated) |
| Solubility (Water) | <0.1 mg/mL |
Biological Activity and Mechanisms
Anticancer Activity
Analogous 1,3,4-oxadiazoles demonstrate anticancer effects through apoptosis induction and matrix metalloproteinase (MMP) inhibition . For example, compound 4h from recent studies showed IC₅₀ < 0.14 μM against A549 lung cancer cells, attributed to G0/G1 cell cycle arrest and caspase-3 activation .
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | Target Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 4h | A549 | <0.14 | Apoptosis, MMP-9 inhibition |
| EVT-2765745 | CXCR3 Signaling | 1.65 | Receptor antagonism |
| Patent US11731964B2 | MRSA | 2.55 | Enzyme inhibition |
Computational and In Silico Insights
Molecular Docking Studies
Docking simulations of similar compounds into MMP-9 (PDB: 1GKD) reveal hydrogen bonding between the oxadiazole ring and Arg424, while fluorinated aryl groups engage in hydrophobic interactions with Leu397 and Val398 . These interactions suggest a plausible binding mode for the target compound.
ADMET Predictions
In silico profiling using SwissADME indicates high gastrointestinal absorption but potential CYP3A4 inhibition, necessitating further pharmacokinetic studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume